3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol
Description
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol (CAS: Not explicitly listed in evidence; molecular formula: C₆H₁₁BrOSi) is a brominated allylic alcohol featuring a trimethylsilyl (TMS) group at the β-position. This compound is characterized by its α,β-unsaturated enol structure, which confers unique reactivity in organic synthesis, particularly in transition metal-catalyzed reactions and radical transformations. The TMS group enhances steric bulk and electronic stabilization, making it valuable for regioselective functionalization .
Properties
CAS No. |
87071-04-3 |
|---|---|
Molecular Formula |
C6H13BrOSi |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
3-bromo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13BrOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |
InChI Key |
VNQBACMSXIPWGB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol typically involves the bromination of 3-(trimethylsilyl)prop-2-en-1-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, followed by deprotonation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Epoxidation: The double bond can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Common Reagents and Conditions
Oxidation: Pyridinium dichlorochromate (PDC), chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines, thiols
Epoxidation: m-Chloroperbenzoic acid (m-CPBA)
Major Products Formed
Oxidation: Aldehydes or ketones
Substitution: Various substituted derivatives depending on the nucleophile used
Epoxidation: Epoxides
Scientific Research Applications
3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol depends on the specific reaction it undergoes. For example, in epoxidation reactions, the compound reacts with peracids to form an epoxide intermediate. The trimethylsilyl group can stabilize the transition state, facilitating the reaction . In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .
Comparison with Similar Compounds
Key Structural Features:
- Bromine : A leaving group enabling nucleophilic substitution or elimination.
- Trimethylsilyl group : Provides steric protection and stabilizes adjacent carbocations or radicals.
- Allylic alcohol : Participates in hydrogen bonding and oxidation reactions.
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 3-bromo-3-(trimethylsilyl)prop-2-en-1-ol and analogous brominated allylic alcohols.
Table 1: Comparative Analysis of Brominated Allylic Alcohols
Key Observations:
Steric and Electronic Effects :
- The TMS group in This compound provides superior steric shielding compared to alkyl (e.g., cyclohexyl ) or aryl (e.g., methoxyphenyl ) substituents. This shielding reduces side reactions in cross-coupling processes .
- Bromine’s electronegativity polarizes the α-C–Br bond, facilitating nucleophilic displacement. However, the TMS group’s electron-donating effect moderates this polarization, contrasting with electron-withdrawing groups (e.g., ketones in ).
Synthetic Utility :
- The TMS-brominated compound is pivotal in linchpin reactions , enabling sequential functionalization at both α- and β-positions (e.g., lithium-halogen exchange followed by silyl group retention) .
- Comparatively, 3-bromo-2-methylpropan-1-ol (CAS: 40145-08-2) lacks a stabilizing group, leading to faster solvolysis but lower selectivity .
Spectroscopic Differentiation: ¹H-NMR: The TMS group in this compound generates distinct singlet peaks at δ 0.13–0.26 ppm, absent in non-silylated analogs . IR: Si–C stretching vibrations near 860–880 cm⁻¹ confirm TMS presence, differentiating it from methoxy (≈1250 cm⁻¹) or indole (≈3400 cm⁻¹) substituents .
Regulatory and Safety Considerations: Brominated alcohols like 3-bromo-2-(bromomethyl)-1-propanol (CAS: 106023-63-6) are under evaluation for RoHS restrictions due to toxicity concerns, whereas TMS-containing derivatives are less scrutinized .
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